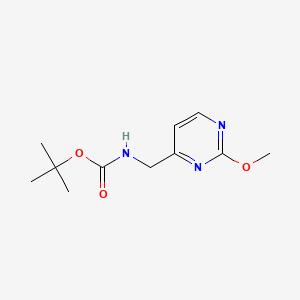

tert-Butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate

Beschreibung

tert-Butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate (CAS: 1632285-98-3) is a carbamate-protected pyrimidine derivative. Its molecular formula is C₁₁H₁₇N₃O₃, with a molecular weight of 239.28 g/mol . Structurally, it features a pyrimidine ring substituted with a methoxy group at the 2-position and a tert-butyl carbamate-protected methyl group at the 4-position. This compound is frequently employed as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules . Its carbamate group enhances stability during multi-step syntheses, enabling selective deprotection under controlled conditions .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2-methoxypyrimidin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)13-7-8-5-6-12-9(14-8)16-4/h5-6H,7H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIFPBLASQBSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate typically involves the reaction of 2-methoxypyrimidine-4-methanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product after purification.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield . The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (e.g., sodium hydride) to facilitate substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

tert-Butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate has several applications in scientific research:

Organic Synthesis: It is used as a protecting group for amines in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine functionalities.

Biological Studies: It is used in the study of enzyme mechanisms and protein modifications, where protection of amine groups is necessary.

Wirkmechanismus

The mechanism of action of tert-Butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group is stable under a variety of reaction conditions, preventing unwanted reactions at the protected amine site . The protecting group can be removed under mild acidic conditions, revealing the free amine for further reactions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound is compared to structurally related tert-butyl carbamates with variations in heterocyclic cores, substituents, and functional groups. Key analogues include:

Key Differences :

- Heterocyclic Core: Pyrimidine (target compound) vs. pyridine or thiazole (analogues).

- Substituents : Methoxy (target) vs. chloro, fluoro, or hydroxy groups. Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, while methoxy groups enhance solubility .

Physical and Chemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogues:

- Melting Points : Pyrimidine carbamates typically exhibit higher melting points (e.g., 97–103°C for tert-butyl thiazole carbamates ) compared to pyridine derivatives (liquid at room temperature) .

- Stability : Carbamates with electron-donating groups (e.g., methoxy) are more resistant to hydrolysis than those with electron-withdrawing substituents (e.g., Cl) .

Biologische Aktivität

Tert-Butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a tert-butyl group and a 2-methoxypyrimidine moiety, which contribute to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 236.27 g/mol. The presence of the methoxy group enhances its solubility and bioavailability.

Mechanisms of Biological Activity

Research indicates that tert-butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate exhibits a range of biological activities, primarily through its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly kinases and phosphatases.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further investigation is needed to establish its efficacy against specific pathogens.

- Cytotoxicity : In vitro studies have indicated varying levels of cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Case Studies

-

Inhibition of Kinase Activity : A study demonstrated that tert-butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate effectively inhibits Focal Adhesion Kinase (FAK) in vitro, which is crucial for cancer cell adhesion and migration. This inhibition could potentially lead to reduced tumor metastasis.

- Methodology : The study utilized various concentrations of the compound on cultured cancer cells, measuring cell viability and migration rates.

- Results : Significant reductions in both parameters were observed, indicating the compound's potential as an anti-metastatic agent.

-

Antimicrobial Testing : Another investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity, warranting further exploration into its mechanism of action.

- Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

- Results : The compound exhibited an MIC of 32 µg/mL against S. aureus, suggesting potential for development as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.